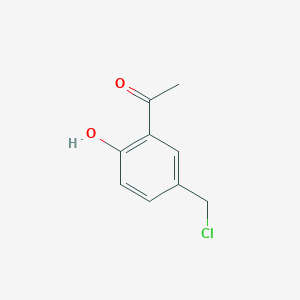

2-Acetyl-4-chloromethyl phenol

Description

2-Acetyl-4-chloromethyl phenol is a phenolic derivative featuring a hydroxyl group (-OH) at the aromatic ring’s para position (position 1), an acetyl group (-COCH₃) at the ortho position (position 2), and a chloromethyl (-CH₂Cl) substituent at position 4. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 2-chloro-4-ethylphenol and phenol esters ) suggest that the acetyl and chloromethyl groups significantly influence its electronic and steric properties. Such compounds are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and functional versatility.

The chloromethyl group at position 4 may participate in nucleophilic substitution reactions, enabling further derivatization.

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

1-[5-(chloromethyl)-2-hydroxyphenyl]ethanone |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,12H,5H2,1H3 |

InChI Key |

JNXISTMARPWKRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=CC(=C1)CCl)O |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CCl)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

The phenolic hydroxyl group undergoes classical acylation reactions. In the presence of POCl₃ and pyridine, it reacts with 2,3,4,5-tetrafluorobenzoic acid to form 2-acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate (Compound CF, ).

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| POCl₃ (5 mL), Pyridine (15 mL), 24 hr stirring | C₁₆H₉O₃F₄Cl (MW 360.69) | 76.68% |

This intermediate undergoes base-mediated hydrolysis with KOH to yield 1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(2,3,4,5-tetrafluorophenyl)propane-1,3-dione (Compound CG, ).

Cyclization to Chromen-4-one Derivatives

The acetyl group participates in intramolecular cyclization under basic conditions, forming chromen-4-one derivatives.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Reflux with KOH (0.5 g), Pyridine (5 mL), 3 hr | C₁₆H₈O₃F₄Cl (MW 359.68) | 65.30% |

The product, 6-chloro-7-methyl-2-(2,3,4,5-tetrafluorophenyl)-4H-chromen-4-one (Compound CH), was confirmed via NMR and X-ray crystallography .

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution with amines or thiols. For example:

-

Reaction with guanidine hydrochloride yields 4-chloro-2-[2-imino-6-(2,3,4,5-tetrafluorophenyl)-1,2-dihydropyrimidin-4-yl]-5-methylphenol (Compound CJ) with a % yield of 62% .

Electrophilic Chlorination

Though not directly observed for this compound, analogous chlorophenols (e.g., 2,4,6-trichlorophenol) react with HOCl to form α,β-unsaturated dialdehydes (e.g., 2-butene-1,4-dial) via radical-mediated ring cleavage . The chloromethyl group may enhance susceptibility to similar oxidation pathways.

Key Reactivity Trends

Comparison with Similar Compounds

Key Observations:

Acidity: The acetyl group in this compound enhances -OH acidity compared to 2-chloro-4-ethylphenol (where Cl is less electron-withdrawing than acetyl) .

Reactivity: The chloromethyl group enables nucleophilic substitution (e.g., SN2 reactions), similar to methyl 2-[4-(chloromethyl)phenyl]acetate . In contrast, tert-butyl groups in 4-tert-butyl-2-chlorophenol hinder reactivity .

Solubility: Esterified analogs (e.g., ) exhibit lower water solubility due to the absence of free -OH, whereas this compound’s phenolic -OH may improve solubility in polar solvents.

Hydrogen Bonding and Crystallization

The acetyl group in this compound can act as a hydrogen-bond acceptor, while the phenolic -OH serves as a donor. This dual functionality likely promotes crystalline packing, as seen in hydrogen-bonded networks of related phenolic compounds . In contrast, esterified analogs (e.g., ) lack -OH donors, resulting in weaker intermolecular interactions and lower melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.